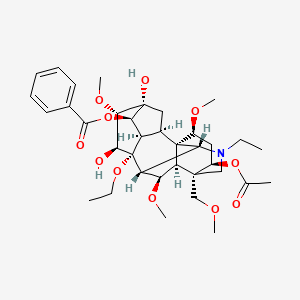
Polyschistine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyschistine A is a norditerpene alkaloid with potential analgesic properties. It is derived from plants belonging to the Ranunculaceae family, specifically from species such as Aconitum carmichaeli and Aconitum spicatum
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Polyschistine A involves several steps, starting from the extraction of the compound from natural sources. The extraction process typically involves the use of organic solvents to isolate the alkaloid from plant material. The isolated compound is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its chemical structure. Current methods focus on optimizing the extraction and purification processes to increase yield and purity. Advances in biotechnological methods, such as plant cell culture techniques, are being explored to enhance the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Polyschistine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Polyschistine A has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the chemical behavior of norditerpene alkaloids.
Biology: Investigated for its potential biological activities, including cytotoxicity and analgesic effects.
Medicine: Explored for its potential therapeutic applications, particularly in pain management.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of Polyschistine A involves its interaction with specific molecular targets and pathways. It is believed to exert its analgesic effects by modulating the activity of central monoamines and opiate receptors. This modulation leads to changes in neurotransmitter levels, resulting in pain relief .
Comparison with Similar Compounds
Polyschistine A is unique among norditerpene alkaloids due to its specific chemical structure and biological activities. Similar compounds include:
Aconitine: Another norditerpene alkaloid with analgesic properties.
Mesaconitine: Known for its analgesic effects and similar mechanism of action.
Hypaconitine: Exhibits similar biological activities but differs in its chemical structure
This compound stands out due to its potential for higher efficacy and lower toxicity compared to these similar compounds .
Properties
Molecular Formula |
C36H51NO11 |
|---|---|
Molecular Weight |
673.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C36H51NO11/c1-8-37-17-33(18-42-4)22(47-19(3)38)15-23(43-5)35-21-16-34(41)30(48-32(40)20-13-11-10-12-14-20)24(21)36(46-9-2,29(39)31(34)45-7)25(28(35)37)26(44-6)27(33)35/h10-14,21-31,39,41H,8-9,15-18H2,1-7H3/t21-,22-,23+,24-,25+,26+,27-,28-,29+,30-,31+,33+,34-,35+,36-/m1/s1 |
InChI Key |
DXAQZKJLRXMIFW-NNSXUSQFSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OCC)OC)OC)OC(=O)C)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OCC)OC)OC)OC(=O)C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


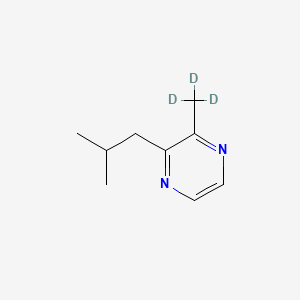

![4-{6-iodo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B12364713.png)
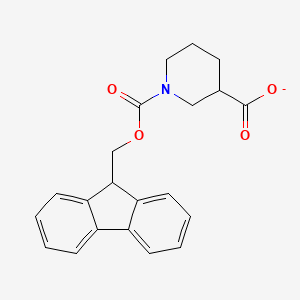
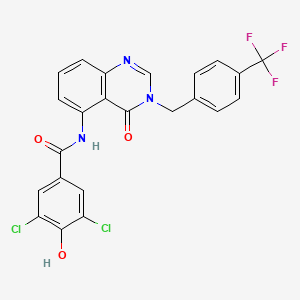
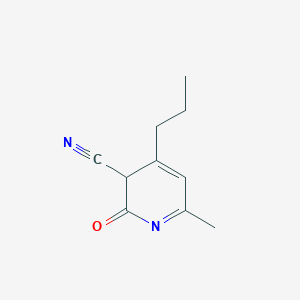
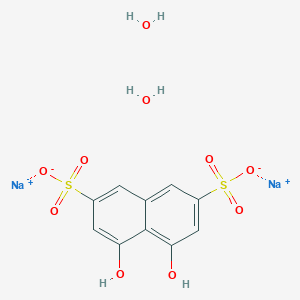
![5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine](/img/structure/B12364742.png)
![[9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone](/img/structure/B12364745.png)

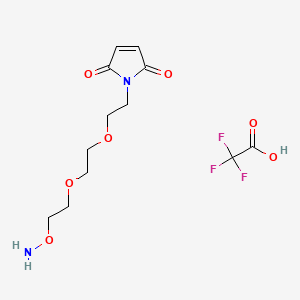
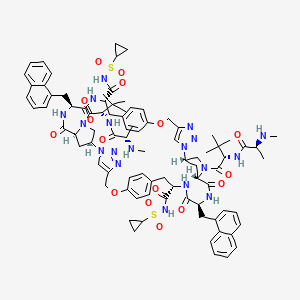

![4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12364769.png)
